molecular formula C46H53F2N11O6 B8201660 PROTAC CBP/P300 Degrader-1

PROTAC CBP/P300 Degrader-1

Cat. No.: B8201660
M. Wt: 894.0 g/mol
InChI Key: KOXRGDZBEAJAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC CBP/P300 Degrader-1 is a compound designed to selectively degrade the CREB-binding protein (CBP) and E1A-binding protein (p300). These proteins are transcriptional co-activators involved in various cellular processes, including gene expression regulation, cell growth, and differentiation.

Preparation Methods

The synthesis of PROTAC CBP/P300 Degrader-1 involves several steps, including the design and synthesis of a ligand that binds to the target protein (CBP/p300), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The synthetic route typically involves:

    Ligand Synthesis: The ligand for CBP/p300 is synthesized using standard organic synthesis techniques, including amide coupling and Suzuki-Miyaura cross-coupling reactions.

    Linker Attachment: A suitable linker is attached to the CBP/p300 ligand through a series of chemical reactions, such as esterification or amidation.

    E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately, often involving similar organic synthesis techniques.

    Final Assembly: The final PROTAC molecule is assembled by connecting the CBP/p300 ligand-linker conjugate to the E3 ligase ligand

Chemical Reactions Analysis

PROTAC CBP/P300 Degrader-1 undergoes several types of chemical reactions:

Scientific Research Applications

PROTAC CBP/P300 Degrader-1 has several scientific research applications:

    Cancer Research: It is used to study the role of CBP and p300 in cancer cell proliferation and survival. .

    Epigenetics: CBP and p300 are involved in histone acetylation, a key epigenetic modification. .

    Drug Development: The compound serves as a tool for developing new cancer therapies that target CBP and p300. .

Mechanism of Action

PROTAC CBP/P300 Degrader-1 works by recruiting an E3 ubiquitin ligase to the target proteins CBP and p300. This recruitment leads to the ubiquitination of CBP and p300, marking them for degradation by the proteasome. The degradation of these proteins disrupts their role as transcriptional co-activators, leading to changes in gene expression and cellular function .

Properties

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H53F2N11O6/c1-49-46(65)56-21-16-35-33(26-56)42(57-18-7-8-27-22-31(28-24-51-54(2)25-28)32(41(47)48)23-37(27)57)53-59(35)29-14-19-55(20-15-29)39(61)11-4-3-5-17-50-34-10-6-9-30-40(34)45(64)58(44(30)63)36-12-13-38(60)52-43(36)62/h6,9-10,22-25,29,36,41,50H,3-5,7-8,11-21,26H2,1-2H3,(H,49,65)(H,52,60,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXRGDZBEAJAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H53F2N11O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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